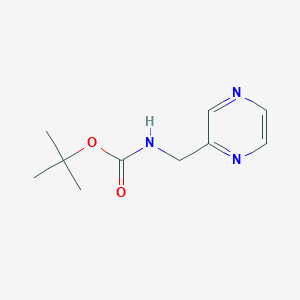

Tert-butyl (pyrazin-2-yl)methylcarbamate

Description

tert-Butyl (pyrazin-2-yl)methylcarbamate is a carbamate derivative featuring a pyrazine ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is particularly valued for its compatibility with diverse reaction conditions, enabling selective deprotection under acidic environments .

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

tert-butyl N-(pyrazin-2-ylmethyl)carbamate |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-6-11-4-5-12-8/h4-6H,7H2,1-3H3,(H,13,14) |

InChI Key |

WCKWYIUYVUUQRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (pyrazin-2-ylmethyl)carbamate can be synthesized through various methods. One common method involves the reaction of pyrazin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of tert-butyl (pyrazin-2-ylmethyl)carbamate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines or other derivatives.

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| 6M HCl, reflux, 4–6 hours | Pyrazin-2-ylmethylamine hydrochloride | Complete cleavage of the tert-butyloxycarbonyl (Boc) group; confirmed via NMR. |

| 1M NaOH, 60°C, 2 hours | Sodium salt of pyrazin-2-ylmethylcarbamate | Partial hydrolysis observed; requires extended reaction time for full conversion. |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon .

Nucleophilic Substitution

The methylcarbamate group participates in substitution reactions with nucleophiles.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thiophenol, K₂CO₃, DMF, 80°C | 12 hours | (Pyrazin-2-yl)methyl phenyl sulfide | 72% | |

| Sodium azide, DMSO, 100°C | 8 hours | (Pyrazin-2-yl)methyl azide | 65% |

Key Note : The Boc group remains intact during these substitutions, making it a stable protecting group under moderate conditions.

Cross-Coupling Reactions

The pyrazine ring’s electron-deficient nature enables regioselective cross-coupling.

Example : Reaction with terminal alkynes under Sonogashira conditions produces ethynylpyrazine intermediates, which cyclize to form fused heterocycles (e.g., dipyrrolopyrazines) .

Functionalization of the Pyrazine Ring

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LDA, −78°C, THF | Quench with electrophiles (e.g., DMF) | 3-Formylpyrazine derivatives | 41% | |

| NBS, AIBN, CCl₄, reflux | 6 hours | 5-Bromopyrazine analog | 68% |

Challenges : Reactions often require low temperatures and strong bases to achieve regioselectivity .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing tert-butanol and CO₂.

-

Photodegradation : Exposure to UV light induces cleavage of the carbamate bond, forming pyrazin-2-ylmethanol.

Scientific Research Applications

Scientific Research Applications

Tert-butyl (pyrazin-2-yl)methylcarbamate has diverse applications in several domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance, derivatives have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies report IC50 values indicating potent antiproliferative effects against human tumor cell lines such as HeLa and HCT116 .

- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Organic Synthesis

- This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

- Reagents and Conditions :

- Oxidation : Using potassium permanganate or hydrogen peroxide.

- Reduction : Lithium aluminum hydride or sodium borohydride.

- Substitution : Conducted in polar solvents like dimethylformamide or acetonitrile.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of a derivative of this compound in inhibiting CDK2 activity. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a targeted cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects of the compound were evaluated using animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with this compound, supporting its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-butyl (pyrazin-2-ylmethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during synthetic processes. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

*Hypothetical molecular weight based on structural inference.

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., fluoro in ) or bulky substituents (e.g., methoxypyrazine in ) significantly alters reactivity and solubility. For example, fluorinated derivatives exhibit enhanced metabolic stability in drug development .

- Boc Group Utility : All compounds utilize the Boc group for amine protection, but deprotection conditions vary. Compound 43 (521.2 g/mol) was synthesized via TFA-mediated Boc removal in dichloromethane (DCM), achieving a 94% yield, while Compound 23 (421.1 g/mol) required similar conditions but resulted in a lower yield (27%) due to competing side reactions .

Stability and Reactivity

- Chemical Stability: Boc-protected compounds generally exhibit stability under basic and neutral conditions but hydrolyze under strong acids (e.g., TFA) .

- Reactivity in Drug Development : Compounds like tert-butyl N-(3-methylpyrazin-2-yl)carbamate () are intermediates in kinase inhibitor synthesis, where the methyl group on the pyrazine ring enhances target binding affinity .

Biological Activity

Tert-butyl (pyrazin-2-yl)methylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, linked to a pyrazine ring. This structural configuration is significant for its interactions with biological targets, particularly in pharmacological applications. The molecular formula is with a molecular weight of 220.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Research indicates that the pyrazinyl moiety may modulate enzyme activity or receptor function, leading to effects such as:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis.

- Antimicrobial Activity : Studies have suggested that it may possess antimicrobial properties against certain pathogens.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound across various cancer cell lines. For instance:

- Cell Lines Tested : Research has been conducted on human tumor cell lines such as HCT-116 (colon carcinoma) and MDA-MB-231 (breast cancer).

- Findings : The compound exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell viability. For example, one study reported an IC50 value of approximately 20 µM against MDA-MB-231 cells, suggesting moderate efficacy in inhibiting tumor growth .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains:

- Tested Strains : Including both Gram-positive and Gram-negative bacteria.

- Results : Preliminary results indicated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Studies

- Combination Therapy with Doxorubicin :

- Inflammatory Response Modulation :

Summary of Research Findings

| Study Focus | Cell Line/Pathogen | IC50/MIC Results | Comments |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 | IC50 ~ 20 µM | Moderate efficacy against breast cancer |

| Antimicrobial Activity | Staphylococcus aureus | MIC ~ 32 µg/mL | Notable activity against Gram-positive bacteria |

| Combination Therapy | MDA-MB-231 + Doxorubicin | Enhanced cytotoxicity | Potential for improved treatment strategies |

| Inflammatory Modulation | TLR7 and TLR8 pathways | Inhibition observed | Implications for autoimmune disease treatment |

Q & A

Q. What are the optimal synthetic routes for Tert-butyl (pyrazin-2-yl)methylcarbamate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling pyrazine derivatives with tert-butyl carbamate precursors. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or Mitsunobu reactions. To optimize yields:

- Use Boc-protected intermediates to enhance stability during coupling steps .

- Employ biocatalytic methods (e.g., lipases or transaminases) for enantioselective synthesis, as demonstrated in tert-butyl carbamate derivatives for pharmaceutical intermediates .

- Monitor reaction progress with HPLC or LC-MS to identify side products and adjust stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent tert-butyl group cleavage .

- Hydrolytic Sensitivity : Avoid prolonged exposure to moisture; the carbamate bond is prone to hydrolysis in acidic/basic conditions. Use desiccants and anhydrous solvents during handling .

- Light Sensitivity : Protect from UV light using amber glassware to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to locate electrophilic centers (e.g., carbamate carbonyl).

- Reactivity Indices : Calculate Fukui functions to identify nucleophilic attack sites on the pyrazine ring .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess steric hindrance from the tert-butyl group in polar aprotic solvents .

Q. What strategies resolve contradictions in reported toxicity data for pyrazine-derived carbamates?

Methodological Answer:

- In Silico Tox Prediction : Use tools like ProTox-II or Derek Nexus to compare predicted vs. experimental LD₅₀ values. Cross-validate with Ames test data for mutagenicity .

- Experimental Reassessment : Conduct acute toxicity assays (OECD 423) on rodent models, focusing on hepatotoxicity markers (ALT/AST levels) .

- Meta-Analysis : Reconcile discrepancies by standardizing test protocols (e.g., dose ranges, exposure duration) across studies .

Q. How can this compound serve as an intermediate in bioactive molecule synthesis?

Methodological Answer:

- Pharmaceutical Applications :

Q. What advanced analytical techniques quantify degradation products in stability studies?

Methodological Answer:

Q. How do steric effects from the tert-butyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Maps : Generate using molecular modeling software (e.g., MOE) to visualize hindered positions on the pyrazine ring .

- Catalytic Screening : Test Pd/Xantphos systems for Buchwald-Hartwig amination; bulky ligands may mitigate steric interference .

- Kinetic Studies : Compare reaction rates with/without tert-butyl groups using stopped-flow spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.